N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fluoropyrimidinyl group attached to a piperidinyl group, which is further attached to an isoxazole ring via a methyl group. The exact structure can be confirmed by 1H and 13C NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.313. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Scientific Research Applications
Antimycobacterial Evaluation
A benzimidazole analogue of the antituberculosis drug candidate TBA-7371, closely related in structure to the query compound, showed in vitro activity against Mycobacterium smegmatis. This highlights the potential of structurally similar compounds in antimicrobial and antituberculosis research (Richter et al., 2022).
Disposition and Metabolism in Humans
A study on the disposition and metabolism of a novel orexin receptor antagonist, although not the exact compound, provides insights into how similar compounds are metabolized and eliminated in humans, highlighting the importance of understanding pharmacokinetics in drug development (Renzulli et al., 2011).
Antimicrobial Activity of Substituted Derivatives
Research on substituted 2-aminobenzothiazoles derivatives, related in their approach to modifying compounds for enhanced antimicrobial activity, underscores the potential for structurally related compounds to be developed as new antimicrobial agents, addressing the global challenge of antimicrobial resistance (Anuse et al., 2019).
Aurora Kinase Inhibitor
A compound was identified as an Aurora kinase inhibitor, which may be useful in treating cancer, indicating the potential therapeutic applications of related compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).
Development of Radiotracers
A study on the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide for use as a PET radiotracer highlights the role of fluorinated compounds in medical imaging and receptor studies, suggesting potential applications of the queried compound in similar research domains (Katoch-Rouse & Horti, 2003).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c15-11-8-17-14(18-9-11)20-5-2-10(3-6-20)7-16-13(21)12-1-4-19-22-12/h1,4,8-10H,2-3,5-7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSJOXZEXUPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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